(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Description
Scientific Research Applications
Analgesic Activity
Compounds with structural elements related to "(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone" have been studied for their potential analgesic properties. A study conducted by Cohen et al. (1978) investigated the analgesic activity of novel spiro heterocycles, indicating that the analgetic properties displayed by compounds are associated mainly with the 2-amino-1,3-thiazine ring system. This research suggests a potential application in developing new analgesic drugs (Cohen, Banner, & Lopresti, 1978).
HIV Entry Inhibitors
Watson et al. (2005) explored the use of a compound structurally similar to "this compound" as a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects against HIV-1. This highlights the compound's relevance in HIV research and potential therapeutic applications (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Synthesis and Evaluation of Oxime Derivatives
Rahman et al. (2013) synthesized oxime derivatives from ketones of heterocyclic spiro compounds with barbituric acid moieties, demonstrating the diverse synthetic routes available for modifying and potentially enhancing the biological activities of these compounds (Rahman, Halim, Ahmed, Akhter, & Romman, 2013).
Antioxidant Screening
The synthesis and evaluation of benzophenone tagged thiazolidinone analogs by Ranganatha et al. (2014) for xanthine oxidase inhibition and antioxidant properties provide insights into the chemical versatility and potential therapeutic applications of compounds with similar structures (Ranganatha, Begum, Naveen, Zameer, Hegdekatte, & Khanum, 2014).
Biolubricant Potential
Kurniawan et al. (2017) reported on the synthesis of 1,4-dioxaspiro novel compounds from oleic acid, presenting an application of spiro compounds in developing biolubricants. This research underlines the compound's potential utility beyond pharmaceutical applications, extending into industrial and environmental sectors (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3S/c17-15(18)23-13-5-2-1-4-12(13)14(20)19-8-6-16(7-9-19)21-10-3-11-22-16/h1-2,4-5,15H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYJMGLBLRUFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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